molecular formula C11H11F3N2S B12043332 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 209671-17-0

1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B12043332
CAS No.: 209671-17-0
M. Wt: 260.28 g/mol
InChI Key: UGSVUZQFISKBES-UHFFFAOYSA-N
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Description

1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-isopropyl-1H-benzimidazole and trifluoromethylthiol.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent like dichloromethane or toluene is used.

    Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like trifluoromethylthiol are added to introduce the trifluoromethyl group.

    Reaction Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to ensure optimal yield and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways, such as DNA synthesis and cell division.

    Pathways Involved: It inhibits key enzymes, leading to the disruption of cellular processes and ultimately causing cell death in pathogenic organisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-5-(trifluoromethyl)-1H-benzimidazole: Similar structure but lacks the thione group.

    1-isopropyl-5-(trifluoromethyl)-2H-benzimidazole-2-thione: Similar structure but different isomer.

    1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole: Similar structure but lacks the thione group.

Uniqueness

1-isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical and biological properties

Properties

CAS No.

209671-17-0

Molecular Formula

C11H11F3N2S

Molecular Weight

260.28 g/mol

IUPAC Name

3-propan-2-yl-6-(trifluoromethyl)-1H-benzimidazole-2-thione

InChI

InChI=1S/C11H11F3N2S/c1-6(2)16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)17/h3-6H,1-2H3,(H,15,17)

InChI Key

UGSVUZQFISKBES-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC1=S

solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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